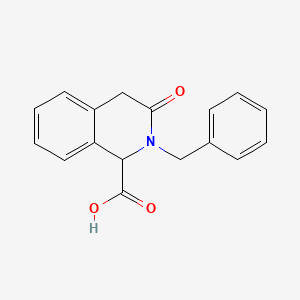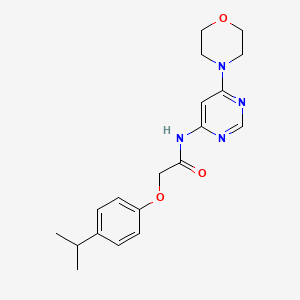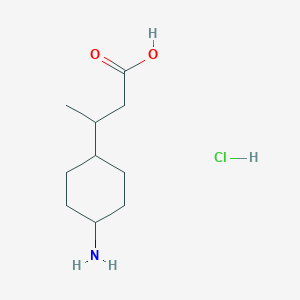
2-Benzyl-3-oxo-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a class of compounds that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . They are key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks .
Synthesis Analysis
The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, which are structurally similar to the compound you’re asking about, has been achieved through the Biginelli reaction . This involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .Chemical Reactions Analysis
The Biginelli reaction was the first multicomponent reaction introduced for 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea .Applications De Recherche Scientifique
NMDA Receptor Antagonism
Research has shown that derivatives of 2-carboxy-1,2,3,4-tetrahydroquinoline, related to kynurenic acid, exhibit antagonist activity at the glycine site on the NMDA receptor. These findings suggest their potential for development into therapeutic agents targeting neurological disorders associated with NMDA receptor dysfunction (Carling et al., 1992).
Aggregation-Enhanced Emission
Studies on 1,8-naphthalimide based compounds, which include structural elements related to 2-Benzyl-3-oxo-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid, have demonstrated aggregation-enhanced emission properties. These findings have implications for the development of new materials for optoelectronic applications (Srivastava et al., 2016).
Synthetic Methodologies
Research into the synthetic applications of cyclic amines like 1,2,3,4-tetrahydroisoquinoline with 2-(2-oxoethyl)malonates under catalytic conditions highlights the potential of these methodologies in constructing complex molecules. Such studies contribute to the advancement of synthetic organic chemistry and the development of new pharmaceuticals (Zhu et al., 2018).
Antiallergic Activity
Research on derivatives of quinoline-2-carboxylic acids indicates their potential in developing antiallergic compounds. Modifications to the core structure have been found to significantly influence their activity, providing valuable insights into the design of new antiallergic agents (Erickson et al., 1978).
Anticancer Applications
Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been explored for their anticancer properties. These compounds, including variations of the core structure , have been evaluated against various cancer cell lines, indicating their potential as anticancer agents (Redda et al., 2010).
Safety and Hazards
While specific safety and hazard information for “2-Benzyl-3-oxo-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, a similar compound, (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, is classified as an eye irritant and skin irritant .
Orientations Futures
Propriétés
IUPAC Name |
2-benzyl-3-oxo-1,4-dihydroisoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-15-10-13-8-4-5-9-14(13)16(17(20)21)18(15)11-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGQZYORXROGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N(C1=O)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2663644.png)
![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2663648.png)
acetonitrile](/img/structure/B2663650.png)
![4-(N,N-diethylsulfamoyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2663652.png)
![2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide](/img/structure/B2663653.png)